N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a tricyclic core system with sulfur (thia), oxygen (dioxa), and nitrogen (aza) atoms. The benzamide moiety at position 5 is substituted with a methylsulfanyl group at the ortho position. This substitution likely enhances lipophilicity and influences binding interactions with biological targets, such as enzymes or receptors. The compound’s structural complexity necessitates advanced analytical techniques (e.g., NMR, LCMS) for characterization and purity assessment .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-14-5-3-2-4-10(14)16(20)19-17-18-11-8-12-13(9-15(11)24-17)22-7-6-21-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDFVPWYYEUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzamide derivatives .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Key Difference : The benzamide substituent is a 3-(2,5-dioxopyrrolidin-1-yl) group instead of 2-(methylsulfanyl).
- Synthesis : Likely involves similar tricyclic core formation but diverges in the benzamide coupling step, using 3-substituted precursors.
Substituted 1,3-Oxazepine and Thiazolidine Derivatives
- Examples :
- Key Differences : These compounds feature azetidine or thiazolidine cores instead of the tricyclic system. The acetamide side chains and benzimidazole groups may confer distinct steric and electronic properties.
Functional Group Analogues
Methylsulfanyl-Containing Compounds
Sulfur/Oxygen Heterocycles
- Example : 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives ().
- Comparison : These spiro compounds prioritize oxygen and nitrogen in their cores, whereas the target compound integrates sulfur. Sulfur’s larger atomic radius may increase ring strain or alter π-π stacking interactions.
Analytical and Functional Comparisons
Molecular Networking (MS/MS)
Chemical-Genetic Profiling
- If the target compound induces fitness defects in kinase-associated yeast strains, its profile may align with known kinase inhibitors (e.g., staurosporine analogues). This contrasts with thiazolidine derivatives, which often affect cell wall biosynthesis genes .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 340.4 g/mol. Its structure includes a tricyclic framework integrated with dioxane and thiazole moieties that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Tricyclic Core : Utilizing various reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
- Functionalization : Introducing the methylsulfanyl and benzamide groups to enhance solubility and biological interaction potential.
The specific reaction conditions (temperature, solvent, catalysts) are crucial for achieving high yields and purity in these transformations.
This compound exhibits biological activity through its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes or receptors, modulating their activity significantly. This interaction can lead to alterations in various cellular pathways, thus influencing biological effects such as apoptosis and cell proliferation .
Anticancer Properties
Recent studies have shown that compounds similar to N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} exhibit significant anticancer activity:
- In vitro Studies : A study on similar compounds demonstrated their potential in reducing cell viability in oral cancer cells (Ca9-22 and CAL 27) when subjected to combined treatments (X-ray/SK2), indicating a synergistic effect that enhances apoptotic pathways .
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibition properties:
| Target Enzyme | Effect | Reference |
|---|---|---|
| Kinase | Inhibition of phosphorylation | |
| Protease | Modulation of activity |
Case Studies
- Study on Anticancer Effects : A recent study highlighted the effectiveness of related compounds in inducing apoptosis in oral cancer cells through ROS-dependent mechanisms. The treatment resulted in increased levels of caspases (caspase 3 and 8), indicating enhanced apoptotic signaling pathways .
- Mechanistic Insights : Another investigation into similar compounds revealed their ability to modulate cellular stress responses and DNA damage repair mechanisms, which are critical in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
